Inhibitory Mechanism and Potency: GSK2850163 vs. KIRA8 and 4μ8C in IRE1α Kinase Activity
In a direct ADP-Glo™ assay measuring IRE1α kinase activity, GSK2850163 exhibited an IC50 of 7.53 µM [1]. This was compared to the Type II inhibitor 4μ8C (IC50 = 5.96 µM) and the pan-kinase inhibitor staurosporine (IC50 = 0.41 µM) under identical conditions [1]. The functional difference is not potency but mechanism: GSK2850163 is a Type III allosteric inhibitor that uniquely stabilizes a DFG-out inactive conformation, as confirmed by X-ray crystallography (PDB 4YZ9), a binding mode distinct from both Type I ATP-competitive and Type II inhibitors [2]. This mechanistic difference translates to a unique selectivity profile and functional outcome in cellular assays.
| Evidence Dimension | IRE1α Kinase Activity Inhibition (ADP-Glo Assay) |
|---|---|
| Target Compound Data | IC50 = 7.53 µM |
| Comparator Or Baseline | 4μ8C (IC50 = 5.96 µM); Staurosporine (IC50 = 0.41 µM) |
| Quantified Difference | GSK2850163 is 1.26-fold less potent than 4μ8C in this specific kinase assay, but is a Type III allosteric inhibitor vs. a direct RNase inhibitor (4μ8C). |
| Conditions | Recombinant human IRE1α (aa 547-977) expressed in insect cells; 50 mM Tris pH 8.0, 1 mM MgCl2, 0.01% triton, 2.5 mM MnCl2, 2 mM DTT; 37°C for 1 hour. |
Why This Matters
Selection of GSK2850163 over 4μ8C or other Type I/II inhibitors is justified by its unique allosteric mechanism, which offers a different selectivity and functional profile, critical for experiments where ATP-competitive inhibition or direct RNase targeting may confound results.
- [1] BellBrook Labs. IRE1a Assay: HTS Inhibitor Screening Assay. View Source
- [2] Colombano G, Caldwell JJ, Matthews TP, Bhatia C, Joshi A, McHardy T, Mok NY, Newbatt Y, Pickard L, Strover J, Hedayat S, Walton MI, Myers SM, Jones AM, Saville H, McAndrew C, Burke R, Eccles SA, Davies FE, Bayliss R, Collins I. Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors of Inositol-Requiring Enzyme 1α Kinase-Endoribonuclease. J Med Chem. 2019;62(5):2447-2465. View Source
